molecular formula C10H11NO4 B13569049 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13569049
M. Wt: 209.20 g/mol
InChI Key: AMAVWOKDYDTRGR-UHFFFAOYSA-N
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Description

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific studies on this exact molecule are not extensively published in the available literature, its core structure is closely related to privileged scaffolds known for their biological activity. The 2,3-dihydrobenzo[b][1,4]dioxine moiety is a common framework in drug discovery, and derivatives based on this structure have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a significant anticancer drug target . The nitroethyl group at the 6-position serves as a versatile synthetic handle, as nitroalkane functionalities are precursors to various other chemical groups, such as nitriles and amines, which are valuable in constructing more complex molecules . This compound is intended for research applications only, specifically for use in organic synthesis as a building block and in biochemical research for the development of novel therapeutic agents. Researchers can utilize this material to explore structure-activity relationships (SAR) or as a key intermediate in multi-step synthetic routes. The presence of the nitro group allows for further chemical transformations, making it a valuable intermediate for generating a diverse array of functionally rich molecules for various experimental screenings. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

6-(2-nitroethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2

InChI Key

AMAVWOKDYDTRGR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Construction of the 2,3-Dihydrobenzo[b]dioxine Core

A common approach to synthesize the 2,3-dihydrobenzo[b]dioxine framework involves:

  • Starting from 2,3-dihydroxybenzoic acid, which is esterified under reflux with methanol and concentrated sulfuric acid to form the methyl ester intermediate.
  • Alkylation of this methyl ester with 1,2-dibromoethane in the presence of potassium carbonate, promoting intramolecular cyclization to form the dioxine ring.
  • Hydrolysis of the ester group using lithium hydroxide to yield the corresponding acid, which can be further converted to other derivatives such as amides or nitrated compounds depending on the target molecule.

Nitration and Further Functionalization

  • Nitration of the benzo[b]dioxine derivatives can be achieved using a mixture of nitric acid and trifluoroacetic acid to selectively introduce nitro groups at desired positions, such as the 6-position.
  • Subsequent catalytic hydrogenation can reduce nitro groups to amino groups if required for further derivatization.

One-Pot and Tandem Synthetic Approaches

Recent advances include one-pot tandem reactions combining nitroalkylation, cyclization, and rearrangement steps:

  • For example, indole and nitroalkene derivatives have been converted in one pot to complex nitrile or indolinone structures under basic conditions (e.g., using cesium carbonate in dioxane or dimethyl sulfoxide at elevated temperatures).
  • These methods highlight the potential for efficient synthesis of nitroethyl-substituted heterocycles with high yields and purity, which could be adapted for benzo[b]dioxine systems.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Esterification 2,3-Dihydroxybenzoic acid, MeOH, H2SO4 reflux ~80-90 Methyl ester formation
Alkylation & Cyclization 1,2-Dibromoethane, K2CO3, reflux 70-85 Formation of dioxine ring
Hydrolysis LiOH, aqueous workup 90-95 Acid intermediate
Nitroalkylation β-Nitrostyrene, AcOH, EtOH, reflux 2–8 h 70-85 Introduction of 2-nitroethyl group
Nitration HNO3/TFA mixture 60-75 Selective nitration at aromatic positions
Catalytic Hydrogenation H2, Pd/C 80-90 Reduction of nitro to amino groups
One-pot Tandem Synthesis Cs2CO3, DMSO or dioxane, 80-100 °C 70-96 Efficient multi-step synthesis

Research Discoveries and Perspectives

  • The nitroalkylation of heterocycles such as indoles and benzo[b]dioxines is facilitated by the electron-rich aromatic system enabling Michael addition to nitroalkenes.
  • The cyclization to form the dioxine ring is critical for maintaining the structural integrity and positioning of substituents, influencing biological activity and reactivity.
  • One-pot methodologies increase synthetic efficiency and reduce purification steps, which is advantageous for scale-up and industrial applications.
  • The choice of solvent and base (e.g., DMSO and cesium carbonate) significantly affects reaction outcome, highlighting the importance of reaction optimization in preparing complex nitroalkylated heterocycles.

Chemical Reactions Analysis

Spiro Cyclization and Rearrangement Pathways

The nitroethyl group in 6-(2-nitroethyl)-2,3-dihydrobenzo[b] dioxine undergoes cascade transformations under specific conditions:

  • Activation of nitroalkanes : Phosphoryl chloride (POCl₃) in the presence of triethylamine generates phosphorylated nitronate intermediates, enabling spirocyclization. This process involves:

    • Formation of nitronic acid (aci-form) via deprotonation.

    • Phosphorylation of the nitronate to stabilize the intermediate.

    • Deprotonation and elimination to form oxime intermediates.

    • 5-endo-trig cyclization leading to spirocyclic iminium species.

  • Rearrangement to nitriles : Base-assisted cleavage of the spirocyclic intermediate yields 2-(1H-indol-2-yl)acetonitriles (e.g., 6ba ). For example, POCl₃ with excess triethylamine in boiling benzene achieved a 53% yield of the nitrile product .

Key Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
Spiro cyclization → nitrilePOCl₃, triethylamine, benzene, reflux53%
Nitroalkane activationPOCl₃, excess triethylamineModerate

Electrophilic Substitution

While the nitro group is typically deactivating, the ethyl chain may participate in Friedel-Crafts alkylation under acidic conditions:

  • Alkylation mechanism : The nitroethyl group could act as an electrophile (via formation of a carbocation), allowing substitution on aromatic rings. For example, Friedel-Crafts acylation with chloroacetyl chloride involves:

    • Generation of acylium ions.

    • Electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity .

Limitations : The nitro group’s electron-withdrawing nature reduces reactivity, making such substitutions less favorable compared to non-nitro analogs .

Reduction and Functional Group Transformation

Catalytic hydrogenation can reduce the nitro group to an amine, altering reactivity:

  • Reduction pathway : Hydrogenation of the nitroethyl group converts it to an amine (e.g., 17 or 18 in similar systems), enabling further reactions such as amide formation or alkylation .

Example Reaction

Starting MaterialReaction TypeProductReference
Nitroethyl groupCatalytic hydrogenationAmine group

Stability and Decomposition

The nitroethyl group exhibits instability under harsh conditions:

  • Acidic conditions : Triflic acid or carboxylic acids with triethylamine led to rapid decomposition of organic material .

  • Basic conditions : Isomerization of nitronate intermediates to inert nitroalkanes occurs readily, hampering desired transformations .

Analytical and Structural Insights

  • X-ray crystallography : Confirmed the structure of related nitrile products (e.g., 6ia ) via single-crystal analysis .

  • Spectroscopic characterization : FTIR and NMR data are critical for tracking intermediates, such as oxime or iminium species during cyclization .

Biological Relevance

While not directly studied for 6-(2-nitroethyl)-2,3-dihydrobenzo[b] dioxine , analogous dihydrobenzodioxine derivatives show:

  • PARP1 inhibition : Modifications (e.g., carboxamide groups) enhance biological activity, suggesting potential for functionalized nitroethyl derivatives .

Scientific Research Applications

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound belonging to the class of nitroalkenes, characterized by a benzodioxine ring system with a nitroethyl substituent. This compound has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in synthesizing more complex organic molecules.
  • Biology It is investigated for potential biological activity, such as antimicrobial and anticancer properties. Research has shown that related nitro compounds exhibit antibacterial activity . For example, certain nitro compounds have demonstrated MIC values against N. gonorrhoeae without causing hemolysis in human red blood cells .
  • Medicine The compound is explored for potential use in drug development because of its unique chemical structure. Other 2,3-dihydrobenzo[b][1,4]dioxine derivatives have been evaluated as PARP1 inhibitors, showcasing the potential of this class of compounds in medicinal chemistry .
  • Industry It is utilized in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Mechanism of Action

The mechanism of action of 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets through its nitro and benzodioxine functional groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzodioxine ring system can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Oxygen-Linked Derivatives

  • tert-Butyl 2-(4-aminophenyl)propanoate (CAS 595570-58-4) Structure: Lacks the thioether group; instead, the phenyl group is directly bonded via oxygen. Synthesis: Yield of 70% via palladium-catalyzed α-arylation, with elemental analysis (C, H, N) closely matching theoretical values (C: 70.36%, H: 8.91%, N: 6.20%) . Key Difference: The absence of sulfur may reduce nucleophilic reactivity but improve oxidative stability compared to the thioether analogue.
  • tert-Butyl 2-(4-hydroxyphenyl)propanoate (CAS 595570-57-3) Structure: Contains a hydroxyl (-OH) substituent at the para position. Synthesis: Higher yield (92%) under similar conditions, with elemental analysis (C: 62.52%, H: 7.06%) reflecting the hydroxyl group’s polarity .

Sulfur-Containing Analogues

  • Ethyl 2-[(phenylcarbonothioyl)thio]propanoate Structure: Features dual thioester groups, enabling its use as a RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization agent .
  • 2-((4-Aminophenyl)thio)acetohydrazide Structure: Shares the 4-aminophenylthio motif but replaces the tert-butyl propanoate with an acetohydrazide group.

Key Observations :

Substituent Position: Para-substituted derivatives (e.g., 4-aminophenyl) generally exhibit higher yields compared to meta-substituted analogues, likely due to reduced steric hindrance .

Thioether vs. Oxygen Linkage: The thioether group may lower synthetic yields compared to oxygen-linked esters (e.g., 70% for tert-butyl 2-(4-aminophenyl)propanoate vs.

Functional Group Impact: Hydroxyl-substituted derivatives show lower carbon content (62.52% vs. 70.36% for amino derivatives), reflecting oxygen’s higher electronegativity and influence on combustion analysis .

Q & A

Q. What are the recommended synthetic routes for 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine?

A plausible synthetic pathway involves functionalization of the dihydrobenzo[d]ioxine core. For example, nitration or alkylation reactions can introduce the nitroethyl group. Key steps include:

  • Core preparation : Start with 2,3-dihydrobenzo[b][1,4]dioxine derivatives (CAS 2165-35-7) as a precursor .
  • Nitroethylation : Use nitroethane or similar reagents under controlled conditions (e.g., acid catalysis or microwave-assisted synthesis) to minimize side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC or NMR .

Q. How should researchers handle safety protocols for this compound?

Based on structurally related compounds (e.g., 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Exposure response : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources .

Q. What analytical techniques are critical for characterizing this compound?

Technique Purpose Key Parameters
NMR Structural confirmationCompare peaks to analogs (e.g., 2,3-dihydrobenzo[b][1,4]dioxine derivatives) .
HPLC Purity assessmentUse C18 columns with UV detection (λ = 254 nm) .
Mass Spectrometry Molecular weight verificationMatch observed m/z to theoretical values (e.g., C10H11NO4 for related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for nitroethyl-substituted benzodioxines?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : Nitro groups can exhibit resonance, altering spectral profiles. Use deuterated solvents (e.g., DMSO-d6) to stabilize conformers .
  • Impurity interference : Cross-validate with multiple techniques (e.g., IR for functional groups, X-ray crystallography for solid-state confirmation) .
  • Case study : For 6-substituted benzodioxines, compare data with analogs like 6-methoxy derivatives (CAS 136498-37-8) to identify positional effects .

Q. What theoretical frameworks guide mechanistic studies of nitroethyl-benzodioxine reactivity?

  • Electronic effects : Use DFT calculations to model the electron-withdrawing nitro group’s impact on aromatic ring reactivity .
  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy or in situ IR. For example, nitro reduction pathways can be tracked using hydride donors .
  • Environmental relevance : Link to dioxin toxicity models (e.g., chlorinated dibenzo-p-dioxins) to predict biodegradation or persistence .

Q. How can researchers design experiments to assess environmental fate and toxicity?

  • Biodegradation assays : Use OECD 301 protocols with activated sludge to measure half-life under aerobic conditions .
  • Ecotoxicology : Test aquatic toxicity using Daphnia magna (OECD 202) and compare to structurally similar compounds (e.g., 1,2,3,4-tetrachlorodibenzo[b,e][1,4]dioxin) .
  • Bioaccumulation : Measure logP values experimentally (e.g., shake-flask method) and compare to computational predictions (e.g., ClogP) .

Q. What strategies address challenges in synthesizing enantiomerically pure derivatives?

  • Chiral auxiliaries : Use (R)-pyrrolidin-3-yl groups to induce asymmetry, as seen in related carboxamide syntheses .
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for nitroethylation steps .
  • Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported CAS numbers or molecular formulas?

  • Cross-referencing : Compare entries across PubChem, NIST, and Fujifilm Wako databases. For example, 2,3-dihydrobenzo[b][1,4]dioxine derivatives may have multiple CAS numbers (e.g., 2165-35-7 vs. 10554-64-0) due to isomerism .
  • Structural validation : Use crystallographic data (e.g., CCDC entries) to confirm substituent positions .
  • Contextual clarity : Note that discrepancies may arise from differing salt forms (e.g., hydrochloride vs. free base) or registry errors .

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